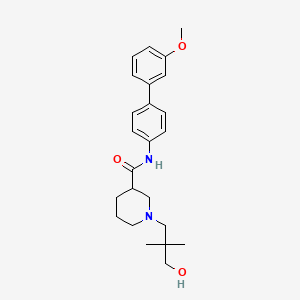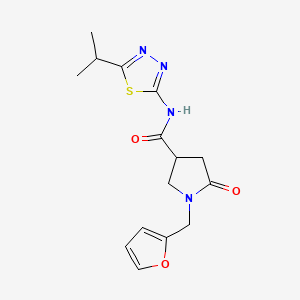![molecular formula C16H14ClNO3 B6113932 N-[2-(4-chlorophenyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B6113932.png)
N-[2-(4-chlorophenyl)ethyl]-1,3-benzodioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-chlorophenyl)ethyl]-1,3-benzodioxole-5-carboxamide, commonly known as U-47700, is a synthetic opioid that was first synthesized in the 1970s. It has gained popularity in recent years due to its high potency and availability on the illicit drug market. Despite its potential as a painkiller, U-47700 has been associated with numerous adverse effects, including respiratory depression, addiction, and death.
Mechanism of Action
U-47700 acts as a mu-opioid receptor agonist, binding to the receptor and activating downstream signaling pathways. This results in the inhibition of pain signals and the release of dopamine, leading to feelings of euphoria and pleasure. However, prolonged use can lead to tolerance and dependence, as well as respiratory depression and other adverse effects.
Biochemical and Physiological Effects:
U-47700 has been shown to produce a variety of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and pupillary constriction. It also has the potential to cause nausea, vomiting, and constipation, as well as seizures and cardiac arrest in high doses.
Advantages and Limitations for Lab Experiments
U-47700 has several advantages for use in laboratory experiments, including its high potency and specificity for the mu-opioid receptor. However, it also has several limitations, including its potential for abuse and addiction, as well as its adverse effects on respiratory function.
Future Directions
There are several potential future directions for research on U-47700, including the development of safer and more effective opioid analgesics, as well as the investigation of its mechanisms of action and long-term effects on the brain and body. Additionally, research is needed to better understand the factors that contribute to its abuse and addiction potential, and to develop strategies for prevention and treatment.
Synthesis Methods
U-47700 can be synthesized using a variety of methods, including the reaction of 4-chloroaniline with 2-bromo-1-(1,3-benzodioxol-5-yl)ethanone, followed by reduction with sodium borohydride. Other methods involve the use of different starting materials and reagents, but all result in the formation of U-47700.
Scientific Research Applications
U-47700 has been used in scientific research to study its effects on the central nervous system. It has been shown to bind to the mu-opioid receptor with high affinity, resulting in potent analgesic effects. However, it also has a high risk of abuse and addiction, which has limited its use in clinical settings.
properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c17-13-4-1-11(2-5-13)7-8-18-16(19)12-3-6-14-15(9-12)21-10-20-14/h1-6,9H,7-8,10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSJEGFSDPDBKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49826857 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(cyclopentylmethyl)-7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6113849.png)
![3-hydroxy-1-(3-methylbenzyl)-3-({[(4-methyl-1,3-thiazol-2-yl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6113870.png)

![ethyl 1-[3-(methylthio)propanoyl]-3-(2-phenylethyl)-3-piperidinecarboxylate](/img/structure/B6113896.png)
![2-(1-methyl-4-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-2-piperazinyl)ethanol trifluoroacetate (salt)](/img/structure/B6113903.png)
![2-(5-{[3-(1,3-benzodioxol-5-yl)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B6113904.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-4-oxo-N-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide](/img/structure/B6113910.png)
![N-(2-thienylmethyl)-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B6113918.png)

![1-[1-(1-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl}-4-piperidinyl)-1H-1,2,3-triazol-4-yl]ethanol trifluoroacetate (salt)](/img/structure/B6113928.png)
![3-(4-methoxyphenyl)-N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]propanamide](/img/structure/B6113940.png)
![N-(4'-fluoro-3-biphenylyl)-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]prolinamide](/img/structure/B6113942.png)

![1-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B6113954.png)